molecular formula C8H17NO2 B13627952 Methyl 3-amino-3-methylhexanoate

Methyl 3-amino-3-methylhexanoate

Cat. No.: B13627952
M. Wt: 159.23 g/mol
InChI Key: VUGTUVXDLKGNKB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 It consists of a hexanoate backbone with an amino group and a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the third carbon position.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification followed by aminolysis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-3-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-methylbutanoate
  • Methyl 3-amino-3-methylpentanoate
  • Methyl 3-amino-3-methylheptanoate

Uniqueness

Methyl 3-amino-3-methylhexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoate backbone and the position of the amino and methyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-amino-3-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3

InChI Key

VUGTUVXDLKGNKB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(=O)OC)N

Origin of Product

United States

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